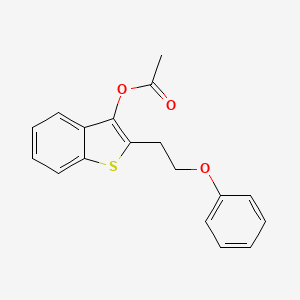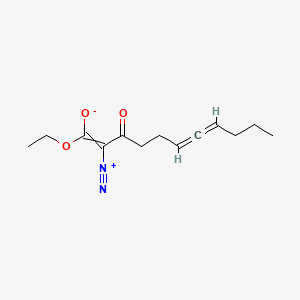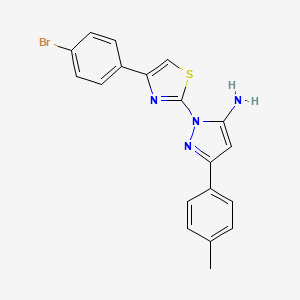
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is a synthetic organic compound that features a chlorinated and fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be modified to enhance its activity or reduce its toxicity, leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(5Z)-6-Chloro-6-(4-bromophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a bromine atom instead of fluorine.
(5Z)-6-Chloro-6-(4-methylphenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a methyl group instead of fluorine.
(5Z)-6-Chloro-6-(4-nitrophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of both chlorine and fluorine atoms in (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1254255-26-9 |
|---|---|
Molecular Formula |
C13H12ClFO2 |
Molecular Weight |
254.68 g/mol |
IUPAC Name |
(Z)-6-chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one |
InChI |
InChI=1S/C13H12ClFO2/c1-8(9(2)16)13(17)7-12(14)10-3-5-11(15)6-4-10/h3-7,13,17H,1H2,2H3/b12-7- |
InChI Key |
MDLXTHXVBOGCAG-GHXNOFRVSA-N |
Isomeric SMILES |
CC(=O)C(=C)C(/C=C(/C1=CC=C(C=C1)F)\Cl)O |
Canonical SMILES |
CC(=O)C(=C)C(C=C(C1=CC=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
